1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid
Beschreibung
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole ring fused with a sulfone (dioxo) group and a piperidine moiety substituted with a carboxylic acid at the 2-position. Its structure combines electron-deficient aromatic systems (due to the sulfone group) with a conformationally flexible piperidine ring, making it a candidate for diverse applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-13(17)10-6-3-4-8-15(10)12-9-5-1-2-7-11(9)20(18,19)14-12/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAVGNKJPPWTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008979-95-0 | |
| Record name | 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. The process can be summarized as follows:
Starting Materials: 2-mercaptoaniline and an appropriate acid chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, rubber accelerators, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Acidity : The target compound’s carboxylic acid is less acidic than sulfonyl-substituted derivatives (e.g., methylsulfonyl) but more acidic than Boc-protected analogues.
- Lipophilicity : Bulky substituents (e.g., phenyl, Boc) increase logP, whereas polar groups (e.g., sulfone, carboxylic acid) reduce it.
- Synthetic Complexity : The benzothiazole-dioxo system requires controlled oxidation steps, while Boc-protected compounds are synthetically more straightforward .
Biologische Aktivität
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its mechanisms of action, biological effects, and potential therapeutic applications.
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 286.33 g/mol
The compound exhibits several biological activities through various mechanisms:
- Gene Regulation : It regulates cellular gene activity, notably repressing the promoter of the tumor suppressor gene p53 and affecting the expression of genes such as c-myc and c-fos. This suggests a role in cell cycle regulation and potential implications in cancer biology .
- Inflammatory Response Modulation : The compound targets transcription factors involved in immune responses, specifically suppressing NF-kappa-B activation while activating AP-1. This dual action may contribute to its anti-inflammatory properties .
- Cell Cycle Interference : By repressing CDKN1A (p21), it interrupts normal cell cycle checkpoints, which could have implications for cancer therapy by promoting apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Study 1: In Vitro Activity Against Kv1.3
A series of analogs based on the structure of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid were synthesized and tested for their inhibitory effects on Kv1.3 channels. Notably, compounds 13i and 13rr showed significant potency, indicating potential for further development as therapeutic agents targeting autoimmune diseases .
Study 2: Immune Modulation
In a study investigating immune response modulation, it was found that the compound's interaction with C1QR1 on dendritic cells led to a significant decrease in T-cell activation. This suggests a potential application in managing autoimmune disorders or transplant rejection .
Research Findings
Recent research highlights the compound's multifaceted role in biological systems:
- Cancer Therapy Potential : Due to its ability to modulate key regulatory pathways and induce apoptosis in cancer cells by disrupting cell cycle checkpoints, this compound is being explored as a candidate for cancer treatment .
- Metabolic Disorders : Its influence on lipid metabolism positions it as a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD) due to its ability to regulate triglyceride levels within hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
